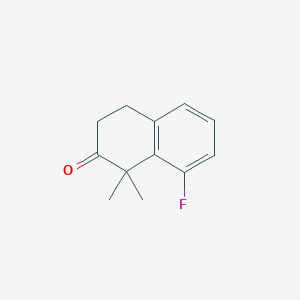
8-Fluoro-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Fluoro-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various substituents. The presence of a fluorine atom and dimethyl groups in this compound may impart unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis may begin with a naphthalene derivative.
Fluorination: Introduction of the fluorine atom can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Dimethylation: The dimethyl groups can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Cyclization: Formation of the dihydronaphthalenone ring system may involve cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
8-Fluoro-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May be studied for its interactions with biological systems, including enzyme inhibition or receptor binding.
Medicine: Potential use in drug development, particularly for its fluorine-containing structure which can enhance metabolic stability.
Industry: Applications in the production of specialty chemicals or materials.
作用机制
The mechanism of action of 8-Fluoro-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one would depend on its specific interactions with molecular targets. This could involve:
Molecular Targets: Binding to enzymes, receptors, or other proteins.
Pathways Involved: Modulation of signaling pathways, inhibition of enzymatic activity, or alteration of gene expression.
相似化合物的比较
Similar Compounds
8-Fluoro-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one: can be compared with other fluorinated naphthalenones or dimethyl-substituted naphthalenones.
Fluorinated Naphthalenones: Compounds with similar fluorine substitution patterns.
Dimethyl Naphthalenones: Compounds with similar dimethyl substitution patterns.
Uniqueness
The unique combination of fluorine and dimethyl groups in this compound may impart distinct chemical reactivity, biological activity, and physical properties compared to other similar compounds.
属性
分子式 |
C12H13FO |
|---|---|
分子量 |
192.23 g/mol |
IUPAC 名称 |
8-fluoro-1,1-dimethyl-3,4-dihydronaphthalen-2-one |
InChI |
InChI=1S/C12H13FO/c1-12(2)10(14)7-6-8-4-3-5-9(13)11(8)12/h3-5H,6-7H2,1-2H3 |
InChI 键 |
MYJXYWIPQNDJRX-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=O)CCC2=C1C(=CC=C2)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



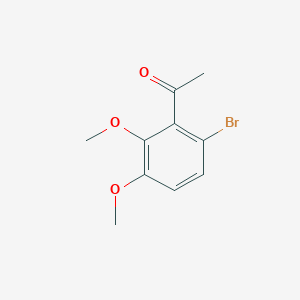

![4-Bromo-3-ethylbenzo[d]isoxazole](/img/structure/B13678413.png)
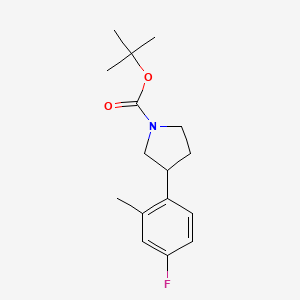
![2-(3-Bromophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13678421.png)
![8-Bromo-6-iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13678429.png)
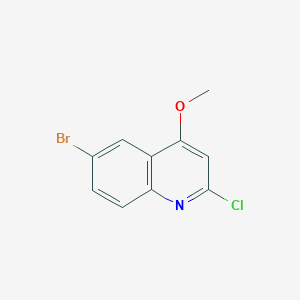
![2-Methyl-6-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13678431.png)

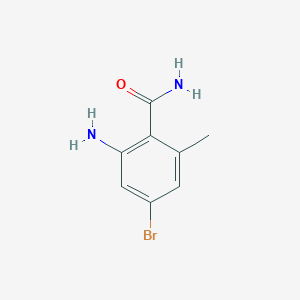

![7-Chloropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13678469.png)
![2-(Furan-2-yl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13678475.png)
